molecular formula C6H12N4 B13257694 Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Cat. No.: B13257694
M. Wt: 140.19 g/mol
InChI Key: ZDBZFZQSDUGMQN-UHFFFAOYSA-N
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Description

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-ethyl-2-(triazol-2-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3

InChI Key

ZDBZFZQSDUGMQN-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1N=CC=N1

Origin of Product

United States

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